N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide
Description
This compound is a structurally complex benzamide derivative featuring multiple functional groups, including a 3,5,N-trimethyl-benzamide core, a 4-isoxazol-5-yl-phenyl moiety, and a butane-1-sulfonylaminocarbonyl side chain. Its stereochemistry is defined by distinct (R) and (S) configurations at key chiral centers, which likely influence its biological activity and molecular interactions. The sulfonylaminocarbonyl group may contribute to solubility and hydrogen-bonding interactions, critical for pharmacokinetic properties.
Structural elucidation of this compound would typically involve X-ray crystallography, with refinement software such as SHELXL playing a pivotal role in determining bond lengths, angles, and torsional conformations . Such analyses are foundational for understanding its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C31H40N4O6S |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2S)-1-(butylsulfonylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)34-30(37)28(20(2)3)33-29(36)26(35(6)31(38)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-32-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H,33,36)(H,34,37)/t26-,28+/m1/s1 |
InChI Key |
IFLIQLQVUMXNFU-IAPPQJPRSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Biological Activity
N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide is a complex organic compound with potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its mechanisms, effects on receptor systems, and relevant case studies.
The compound has a molecular weight of 596.7 g/mol and features multiple functional groups that contribute to its biological activity. The presence of a sulfonamide group and isoxazole ring are particularly noteworthy for their roles in receptor interactions.
This compound primarily interacts with the AMPA receptors , which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. These receptors are crucial for synaptic plasticity and cognitive functions.
Table 1: Interaction with AMPA Receptors
| Receptor Type | Ligand | Effect | Reference |
|---|---|---|---|
| AMPA | Glutamate | Excitatory neurotransmission | |
| AMPA | N-[...] | Modulation of receptor activity |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with AMPA receptors. The modulation of these receptors can lead to various physiological effects, including:
- Neuroprotection : By enhancing AMPA receptor activity, the compound may protect against excitotoxicity associated with conditions like epilepsy and neurodegenerative diseases.
- Cognitive Enhancement : Potential applications in improving cognitive functions due to its ability to facilitate synaptic transmission.
Case Studies
Several studies have explored the pharmacological effects of compounds similar to this compound:
- Study on Seizure Activity :
- Cognitive Function Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, comparisons are drawn with structurally analogous molecules. Below is a framework for analysis, emphasizing key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence :
- The benzamide core in the target compound contrasts with the carboxamide in Compound A. Benzamide derivatives are often associated with CNS activity due to their ability to cross the blood-brain barrier, whereas carboxamides may prioritize metabolic stability .
- Compound B’s thiazole ring enhances π-π stacking in hydrophobic pockets, unlike the target’s isoxazole, which may favor polar interactions.
Sulfonyl Group Role :
- The butane-1-sulfonyl group in the target compound extends its alkyl chain compared to Compound B’s propane-2-sulfonyl group. This could improve solubility but reduce membrane permeability due to increased hydrophilicity .
Stereochemical Impact :
- The dual (R) and (S) configurations in the target compound may confer selectivity for enantioselective targets, whereas Compound A’s single chiral center simplifies synthesis but limits stereochemical diversity.
Biological Activity :
- While specific data for the target compound is unavailable, Compound A’s kinase inhibition highlights the role of isoxazole orientation in ATP-binding pocket interactions. Compound B’s antibacterial activity correlates with sulfonamide-thiazole synergy against bacterial dihydropteroate synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
